

CY5.5-COOH chloride chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5.5-COOH chloride

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An In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research

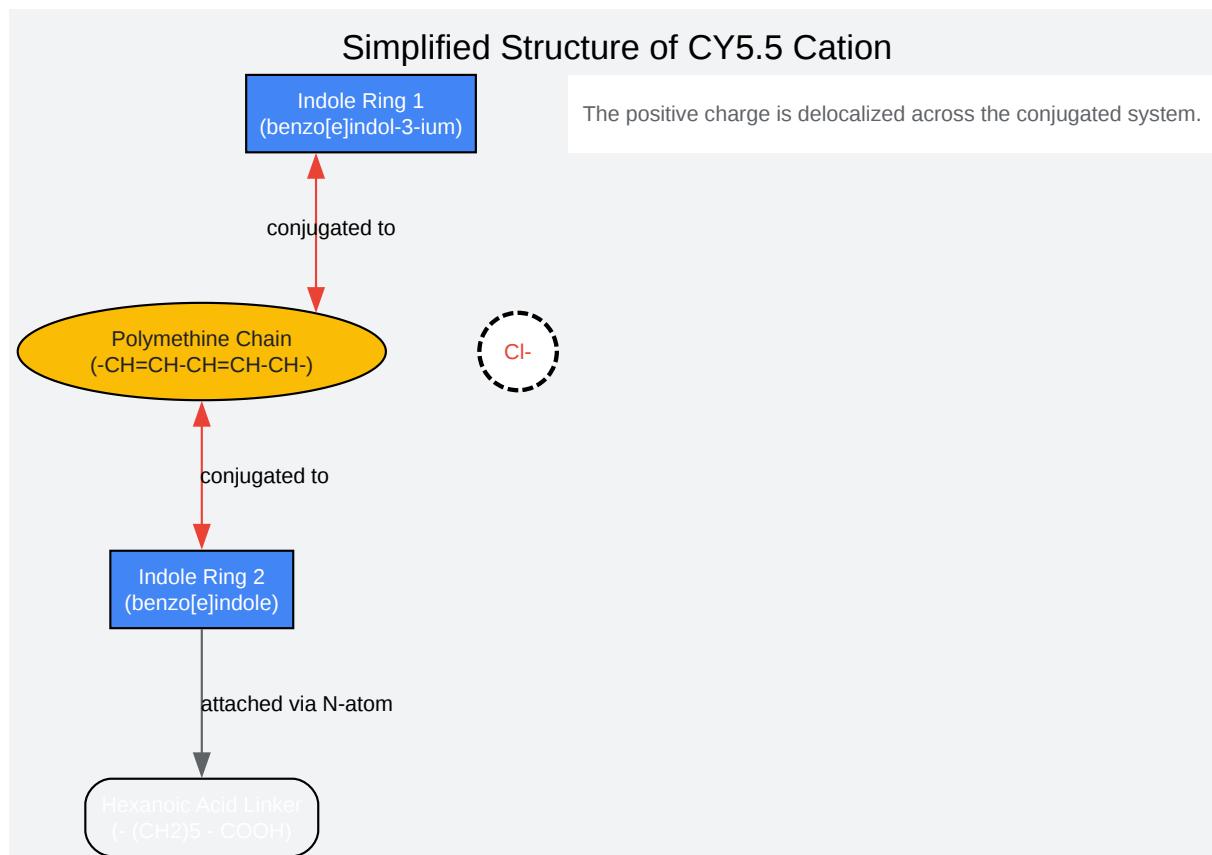
For researchers, scientists, and drug development professionals, cyanine dyes are indispensable tools for fluorescent labeling. Among these, **CY5.5-COOH chloride**, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Properties and Chemical Identity

CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.^[4] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.^{[5][6]} Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.^{[5][7]}

Chemical Structure of CY5.5-COOH Chloride

The chemical structure of **CY5.5-COOH chloride** is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.^[8]



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Simplified schematic of the CY5.5-COOH cation.

Physicochemical and Spectral Properties

The utility of **CY5.5-COOH chloride** in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Molecular Formula | C ₄₀ H ₄₃ ClN ₂ O ₂ | [8][9] |
| Molecular Weight | 619.2 g/mol | [8][9] |
| Excitation Maximum (λ _{ex}) | ~673 - 675 nm | [5][9] |
| Emission Maximum (λ _{em}) | ~707 - 710 nm | [1][2][9] |
| Molar Extinction Coeff. | ~209,000 M ⁻¹ cm ⁻¹ | [9] |
| Fluorescence Quantum Yield | ~0.2 | [9] |
| Solubility | Soluble in DMSO, DMF, Methanol | [5][9] |
| Storage Conditions | -20°C, desiccated, protected from light | [7][9] |

Experimental Protocols

A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine residues) on the target protein.

Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody

This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.

Materials:

- CY5.5-COOH chloride
- Anhydrous Dimethylsulfoxide (DMSO)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5
- Conjugation Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) or dialysis equipment

Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester

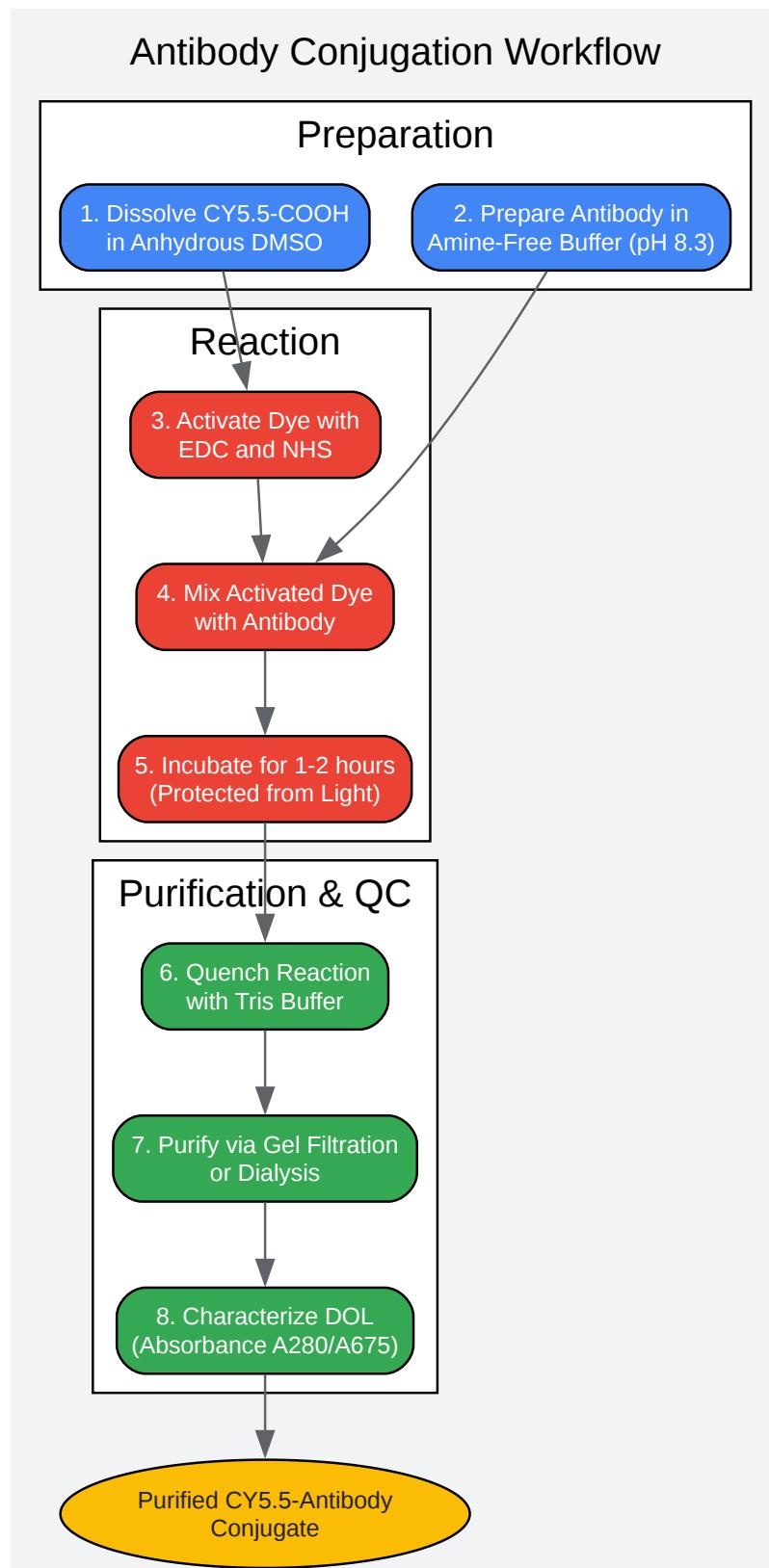
- Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.
- Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).
- Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.

Stage 2: Antibody Conjugation

- Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.
- Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional

15 minutes.

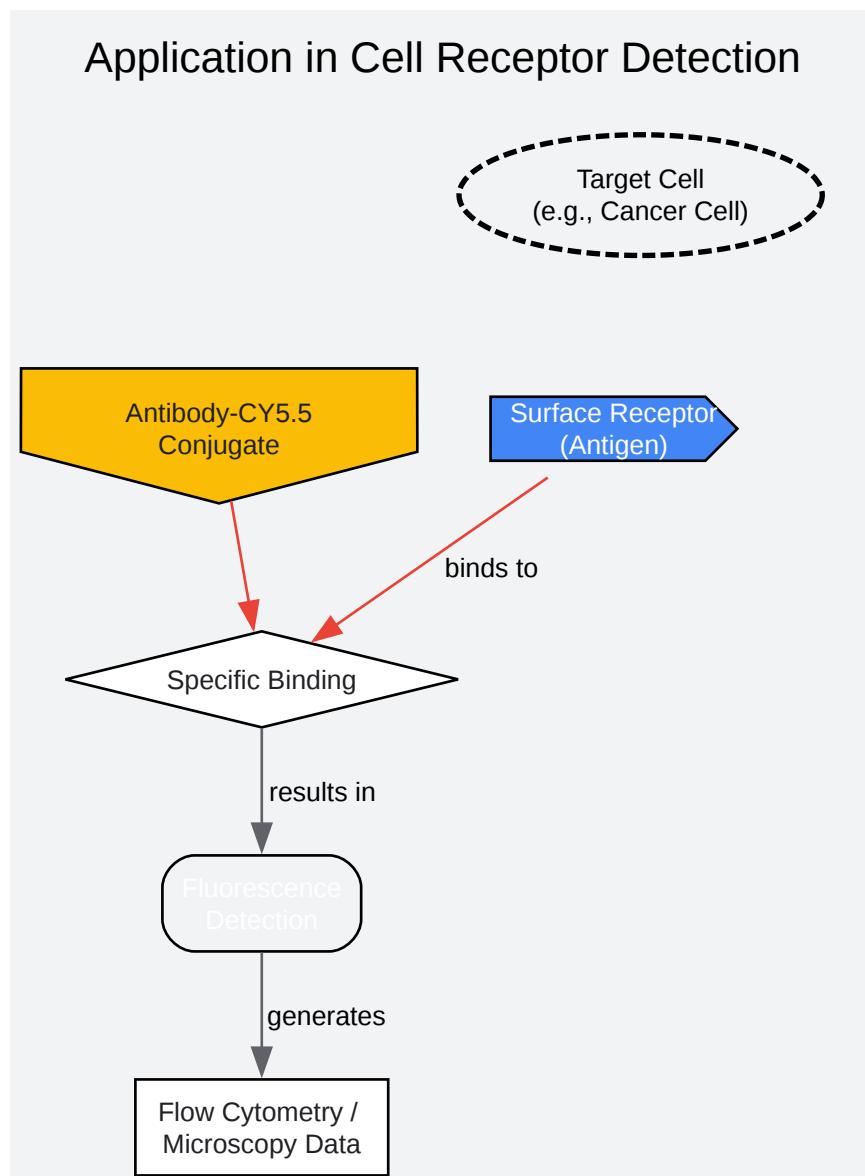
- Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

[Click to download full resolution via product page](#)*Workflow for labeling antibodies with CY5.5-COOH.*

Application in Drug Development and Research

CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.^[7] It can also be used in cell-based assays to quantify receptor expression or internalization.

The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.



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Signaling pathway for cell surface marker detection.

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- To cite this document: BenchChem. [CY5.5-COOH chloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-chemical-structure\]](https://www.benchchem.com/product/b8058614#cy5-5-cooh-chloride-chemical-structure)

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